(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid
Overview
Description
(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid, also known as 6-OPPAA, is a synthetic organic compound that has been studied for its potential applications in scientific research. 6-OPPAA is a member of the pyridazinone family of molecules, which are characterized by a five-membered ring with two nitrogen atoms and two oxygen atoms. 6-OPPAA has been studied for its potential applications in a variety of areas, including biochemical and physiological research.
Scientific Research Applications
Synthesis and Reactions
- Research on the synthesis and reactions of compounds related to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid has been conducted. For instance, the study by Issac (1999) explored the synthesis, reactions, and spectroscopy of 3-Benzoyl-6-phenylpyridazines, which are expected to have biological activity. This research offers insights into the chemical properties and potential applications in the field of medicinal chemistry (Issac, 1999).
Antibacterial Activity
- A study by Kadian, Maste, and Bhat (2012) focused on the synthesis of 1, 4-Benzoxazine analogues, including derivatives similar to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid. These compounds were evaluated for their antibacterial activity against various strains, highlighting the potential application in developing new antibacterial agents (Kadian et al., 2012).
Angiotensin-converting Enzyme Inhibitors
- The research by Yanagisawa et al. (1988) involved synthesizing derivatives of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid as angiotensin-converting enzyme (ACE) inhibitors. These compounds showed potent in vitro inhibition, indicating their potential use in treating cardiovascular diseases (Yanagisawa et al., 1988).
Applications in Osteoporosis Treatment
- Hutchinson et al. (2003) identified a compound related to (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid as a potent antagonist of the alpha(v)beta(3) receptor. This research suggested its application in the prevention and treatment of osteoporosis, demonstrating the compound's efficacy in various in vivo models (Hutchinson et al., 2003).
properties
IUPAC Name |
2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-7-6-10(9-4-2-1-3-5-9)13-14(11)8-12(16)17/h1-7H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGVBLNLPUJFQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333182 | |
Record name | 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643856 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | |
CAS RN |
91973-93-2 | |
Record name | 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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